molecular formula C19H28 B14202520 6-Phenyl-2-propyldecahydroazulene CAS No. 917884-29-8

6-Phenyl-2-propyldecahydroazulene

Cat. No.: B14202520
CAS No.: 917884-29-8
M. Wt: 256.4 g/mol
InChI Key: RHGGDTVBFQNHTG-UHFFFAOYSA-N
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Description

6-Phenyl-2-propyldecahydroazulene is an organic compound that belongs to the class of decahydroazulenes This compound is characterized by a decahydroazulene core structure with a phenyl group attached at the 6th position and a propyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-propyldecahydroazulene typically involves a multi-step process. One common method is the hydrogenation of azulene derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a palladium or platinum catalyst under high pressure and temperature. The phenyl and propyl groups can be introduced through Friedel-Crafts alkylation reactions, where benzene and propylene are used as starting materials in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-propyldecahydroazulene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to further hydrogenate the compound.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Fully hydrogenated derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

6-Phenyl-2-propyldecahydroazulene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-propyldecahydroazulene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate certain enzymes, thereby

Properties

CAS No.

917884-29-8

Molecular Formula

C19H28

Molecular Weight

256.4 g/mol

IUPAC Name

6-phenyl-2-propyl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulene

InChI

InChI=1S/C19H28/c1-2-6-15-13-18-11-9-17(10-12-19(18)14-15)16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,2,6,9-14H2,1H3

InChI Key

RHGGDTVBFQNHTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2CCC(CCC2C1)C3=CC=CC=C3

Origin of Product

United States

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